Deposition Temperature Threshold: Trisilane Achieves Practical CVD Growth Rates at 600 °C vs. ≥850 °C Required for Silane and Disilane
Trisilane enables practical silicon deposition rates at temperatures approximately 250 °C lower than those required by silane or disilane. While silane and disilane exhibit relatively low deposition rates below 850 °C, trisilane and higher linear oligosilanes have demonstrated practical deposition rates at temperatures as low as 600 °C [1]. This reduction in thermal budget is attributed to the lower energy barrier for dissociative adsorption of terminal Si–H bonds enabled by sigma–sigma bond conjugation across the three-silicon backbone [1]. Branched silanes such as isotetrasilane and neopentasilane can achieve deposition at even lower temperatures (∼450 °C), but are structurally distinct compounds that must be procured separately [1].
| Evidence Dimension | Minimum temperature for practical CVD deposition rate |
|---|---|
| Target Compound Data | Trisilane (Si₃H₈): practical deposition rates achievable at 600 °C |
| Comparator Or Baseline | Silane (SiH₄) and Disilane (Si₂H₆): require temperatures ≥850 °C for practical deposition rates |
| Quantified Difference | ≈250 °C reduction in minimum deposition temperature vs. silane and disilane |
| Conditions | Thermal CVD; atmospheric and reduced pressure; as reported in Gelest perhydridooligosilane technical literature |
Why This Matters
A 250 °C difference in thermal budget directly impacts substrate compatibility, dopant diffusion control, and overall process thermal load, making trisilane the lowest-cost-of-entry linear silane for low-temperature silicon film deposition.
- [1] Gelest, Inc. Volatile Higher Silanes (Perhydridooligosilanes) Technical Brochure. 2022. View Source
